molecular formula C21H20FN3O3 B2677372 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 942008-15-3

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2677372
CAS No.: 942008-15-3
M. Wt: 381.407
InChI Key: CPCZMXGFJSKXSE-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core substituted with a fluorophenyl group and a methoxyphenethyl acetamide moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the methoxyphenethyl acetamide moiety. Key steps may include:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methoxyphenethyl Acetamide Moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethylamine Hydroiodide: Shares the fluorophenyl group but differs in the core structure and functional groups.

    2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: Contains a fluorophenyl group and a triazine core, differing in overall structure and properties.

Uniqueness

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is unique due to its specific combination of a pyridazinone core, fluorophenyl group, and methoxyphenethyl acetamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-18-8-2-15(3-9-18)12-13-23-20(26)14-25-21(27)11-10-19(24-25)16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZMXGFJSKXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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